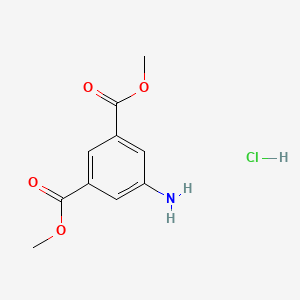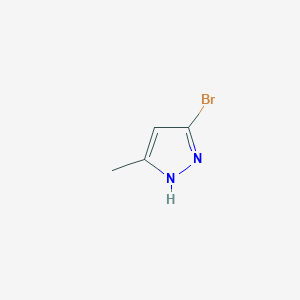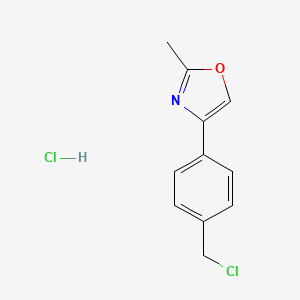
Dimethyl 5-aminoisophthalate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-aminoisophthalate hydrochloride is an organic compound with the chemical formula C10H11NO4·HCl. It is a derivative of isophthalic acid and is characterized by the presence of an amino group at the 5-position and two ester groups. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 5-aminoisophthalate hydrochloride can be synthesized through several methods. One common route involves the nitration of dimethyl isophthalate to produce dimethyl 5-nitroisophthalate, followed by reduction to yield dimethyl 5-aminoisophthalate. The final step involves the reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Dimethyl 5-aminoisophthalate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isophthalates and their derivatives, which are valuable intermediates in the synthesis of more complex molecules .
科学的研究の応用
Dimethyl 5-aminoisophthalate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is used in the manufacture of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of dimethyl 5-aminoisophthalate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active compounds that exert their effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
Dimethyl isophthalate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Dimethyl 5-hydroxyisophthalate: Contains a hydroxyl group, which alters its chemical properties and applications.
Uniqueness
Dimethyl 5-aminoisophthalate hydrochloride is unique due to the presence of both amino and ester groups, which provide a versatile platform for various chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to industrial chemicals .
特性
IUPAC Name |
dimethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6;/h3-5H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITSMTARJGEBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)
![[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B2818808.png)

![N-(6-Methoxypyridin-3-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2818811.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2818812.png)

![Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2818817.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2818820.png)


![2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone](/img/structure/B2818825.png)

